Degradation Potency Benchmarking: PROTAC PARP1 degrader-4 DC50 Values Against Five Structurally Distinct PARP1 PROTACs
PROTAC PARP1 degrader-4 (Compound 180055) exhibits DC50 values of 180 nM in T47D cells and 240 nM in MDA‑MB‑231 cells [1][2]. This potency profile occupies an intermediate position among published PARP1 PROTACs: it is less potent than the CRBN‑recruiting degrader SK‑575 (DC50 ≤6.72 nM) and the CRBN‑based D6 (DC50 = 25.23 nM in MDA‑MB‑231) [3], comparable to iRucaparib‑AP6 (DC50 = 82 nM in primary rat neonatal cardiomyocytes) [1], and more potent than DDO3602 (DC50 = 595.8 nM) and PROTAC PARP1 degrader‑5 (DC50 = 0.12 µM) . Notably, the DC50 of PROTAC PARP1 degrader‑4 in MDA‑MB‑231 cells (240 nM) is approximately 9.5‑fold higher than that of D6 (25.23 nM) in the same cell line, indicating that degradation potency should not be the sole selection criterion [3].
| Evidence Dimension | Degradation potency (DC50) in breast cancer cell lines |
|---|---|
| Target Compound Data | 180 nM (T47D), 240 nM (MDA‑MB‑231) |
| Comparator Or Baseline | SK‑575: ≤6.72 nM; D6: 25.23 nM (MDA‑MB‑231); iRucaparib‑AP6: 82 nM (rat cardiomyocytes); C6/PARP1 degrader‑3: 58.14 nM; LB23: 53 nM (MDA‑MB‑231); PROTAC PARP1 degrader‑5: 120 nM; DDO3602: 595.8 nM |
| Quantified Difference | 9.5‑fold less potent than D6 in MDA‑MB‑231; ~27–36× less potent than SK‑575; 2.5‑fold more potent than DDO3602 |
| Conditions | Cellular degradation assays in T47D and MDA‑MB‑231 breast cancer cell lines |
Why This Matters
Enables informed selection based on potency requirements: researchers needing maximal degradation efficiency may prefer SK‑575 or D6, whereas those prioritizing a VHL‑based mechanism with a defined safety profile may select PROTAC PARP1 degrader‑4.
- [1] Chen L, et al. Minimizing DNA trapping while maintaining activity inhibition via selective PARP1 degrader. Cell Death Dis. 2024 Dec 18;15(12):898. doi:10.1038/s41419-024-07277-2 View Source
- [2] TargetMol. PROTAC PARP1 degrader-4 (Compound 180055) Technical Datasheet. View Source
- [3] Zhang Y, et al. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C‑CDK1 axis for treating triple‑negative breast cancer. Bioorg Chem. 2024;142:106952. doi:10.1016/j.bioorg.2023.106952 View Source
